(2-Chloropyridin-3-yl)methanamine
Overview
Description
(2-Chloropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C₆H₇ClN₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of (2-Chloropyridin-3-yl)methanamine typically begins with 2-chloropyridine.
Reaction with Formaldehyde and Ammonia: The 2-chloropyridine is reacted with formaldehyde and ammonia under controlled conditions to form this compound.
Purification: The product is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.
Catalysts and Solvents: Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloropyridin-3-yl)methanamine undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substituted Pyridines: Substitution reactions yield various substituted pyridines, depending on the nucleophile used.
Oxidized or Reduced Derivatives: Oxidation and reduction reactions produce oxidized or reduced derivatives of this compound.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: It is widely used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: (2-Chloropyridin-3-yl)methanamine is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: (2-Chloropyridin-3-yl)methanamine can inhibit specific enzymes, affecting various biochemical pathways.
Receptor Binding: It may also bind to certain receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
(3-Chloropyridin-2-yl)methanamine: This compound has a similar structure but differs in the position of the chlorine atom, leading to different chemical properties and applications.
(2-Chloropyridin-4-yl)methanamine: Another similar compound with the chlorine atom at the 4-position, which also affects its reactivity and uses.
Uniqueness:
Properties
IUPAC Name |
(2-chloropyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCSFLPOBNIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447548 | |
Record name | (2-chloropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-14-5 | |
Record name | (2-chloropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloropyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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